Product packaging for Bacmecillinam(Cat. No.:CAS No. 50846-45-2)

Bacmecillinam

Cat. No.: B1204032
CAS No.: 50846-45-2
M. Wt: 441.5 g/mol
InChI Key: XHKFBADIZIDYBU-UCMJJCQDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Specificity for Penicillin-Binding Protein 2 (PBP2)

The specific inhibition of PBP2 is central to the unique effects of mecillinam (B1665348) on bacteria. PBP2 is a key component of the cell elongation machinery in many bacteria, particularly Gram-negative rods like Escherichia coli. plos.orgasm.org By targeting PBP2, mecillinam specifically disrupts the process of cell wall elongation. nih.gov

Table 1: Binding Affinity of Mecillinam for Penicillin-Binding Proteins (PBPs) in Klebsiella pneumoniae

Penicillin-Binding Protein (PBP)IC50 (mg/liter)
PBP2<0.0075 researchgate.net

IC50 represents the concentration of the drug that inhibits 50% of the target's activity. A lower value indicates a higher binding affinity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H31N3O6S B1204032 Bacmecillinam CAS No. 50846-45-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethoxycarbonyloxyethyl (2S,5R,6R)-6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O6S/c1-5-27-19(26)29-13(2)28-18(25)15-20(3,4)30-17-14(16(24)23(15)17)21-12-22-10-8-6-7-9-11-22/h12-15,17H,5-11H2,1-4H3/t13?,14-,15+,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKFBADIZIDYBU-UCMJJCQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC(C)OC(=O)C1C(SC2N1C(=O)C2N=CN3CCCCCC3)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)OC(C)OC(=O)[C@H]1C(S[C@H]2N1C(=O)[C@H]2N=CN3CCCCCC3)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

76996-24-2 (unspecified hydrochloride)
Record name Bacmecillinam [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050846452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID801023645
Record name Bacmecillinam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801023645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50846-45-2
Record name Bacmecillinam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50846-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bacmecillinam [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050846452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bacmecillinam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801023645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BACMECILLINAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/942B99D5UK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Unique Morphological Changes Induced in Bacteria

Formation of Spherical or Ovoid Cells

One of the most characteristic effects of mecillinam treatment is the transformation of rod-shaped bacteria into large, spherical, or ovoid cells. plos.orgbiorxiv.orgpsu.edu This change in shape is a direct result of the inhibition of the cell elongation process, which is governed by PBP2. nih.gov While elongation is halted, other cellular processes, including cell division, may continue for a period, leading to the formation of these abnormally shaped cells. pnas.org

Studies using microscopy have documented this transition, showing that with continued exposure to mecillinam, the spherical cells will eventually lyse, or burst, due to the compromised integrity of their cell walls. psu.edu

Bulge Formation and Ultrastructural Analysis

Electron microscopy studies have provided a more detailed, ultrastructural view of the effects of mecillinam. In some cases, particularly in combination with other agents, the formation of bulges on the cell surface has been observed. asm.org These bulges represent localized areas where the cell wall has been weakened.

At the site of these bulges, the peptidoglycan layer appears faint, and the outer membrane may protrude to form blebs. asm.org These observations highlight the profound disorganization of the cell envelope caused by the inhibition of PBP2. The inhibition of PBP2 by mecillinam can lead to a futile cycle where the cell continues to synthesize new peptidoglycan precursors, but they are not correctly incorporated into the cell wall and are instead rapidly degraded. plos.org

Table 2: Summary of Morphological Changes Induced by Mecillinam in E. coli

Morphological FeatureDescriptionReference
Cell ShapeTransformation from rod to spherical or ovoid cells. plos.orgbiorxiv.orgpsu.edu
Bulge FormationDevelopment of bulges on the cell surface, indicating localized cell wall weakening. asm.org
Ultrastructural ChangesFaint peptidoglycan layer and protrusion of the outer membrane at bulge sites. asm.org

Medicinal Chemistry and Structure Activity Relationship Sar Studies

Chemical Synthesis Approaches for Bacmecillinam and Derivatives

The synthesis of this compound is a multi-step process that begins with the creation of the active component, mecillinam (B1665348), followed by its esterification to yield the prodrug. This strategic chemical modification is central to its clinical application.

Prodrug Esterification Strategies

This compound is the 1'-ethoxycarbonyloxyethyl ester of mecillinam. This ester linkage is designed to be cleaved by esterases in the human body, releasing the active mecillinam. The synthesis of such prodrugs typically involves the reaction of the parent drug's carboxylic acid group with a suitable alkylating agent.

Applying this analogy to this compound, a plausible synthesis would involve the reaction of mecillinam with a 1-haloethyl ethyl carbonate (e.g., 1-chloroethyl ethyl carbonate). The reaction would proceed via a nucleophilic substitution, where the carboxylate anion of mecillinam attacks the electrophilic carbon of the 1-haloethyl ethyl carbonate, displacing the halide and forming the ester bond. The use of an aprotic polar solvent such as N,N-dimethylformamide (DMF) would facilitate this reaction by solvating the cation of the base and leaving the carboxylate anion more reactive.

Table 1: Plausible Reaction Components for this compound Synthesis

Reactant 1 Reactant 2 Base Solvent
Mecillinam1-Chloroethyl ethyl carbonatePotassium carbonateN,N-Dimethylformamide

This esterification strategy is a common and effective method for converting polar carboxylic acids into more lipophilic esters, thereby enhancing their oral absorption. researchgate.net

Stereospecific Synthesis and Its Importance

The biological activity of β-lactam antibiotics is profoundly influenced by their three-dimensional structure. The penicillin nucleus contains chiral centers, and their specific spatial arrangement is crucial for the molecule's ability to bind to and inhibit Penicillin-Binding Proteins (PBPs), the enzymes responsible for bacterial cell wall synthesis. pioneerpublisher.com

The core of this compound, 6-aminopenicillanic acid (6-APA), is a naturally occurring substance produced by fermentation. The stereochemistry of 6-APA is therefore predetermined and provides the correct orientation of the fused β-lactam and thiazolidine (B150603) rings. The synthesis of mecillinam from 6-APA is designed to retain this critical stereochemistry.

The importance of stereospecificity extends to the interaction between the antibiotic and its target. The structural and stereochemical resemblance of the penicillin core to the D-Ala-D-Ala terminus of the peptidoglycan precursor is what allows it to fit into the active site of PBPs. nih.gov Any alteration in this stereochemistry can dramatically reduce or abolish the antibiotic's activity. While the ester side chain of this compound is primarily for improving pharmacokinetics, the stereochemistry of the core penam (B1241934) structure is paramount for its pharmacological action.

Structure-Activity Relationship (SAR) of the Amidinopenicillin Scaffold

The amidinopenicillin scaffold, exemplified by mecillinam, possesses unique structural features that differentiate it from traditional penicillins and confer a distinct spectrum of activity.

Influence of Side-Chain Modifications on Antimicrobial Activity

The most significant modification in the amidinopenicillin class is the replacement of the acylamino side chain at the 6-position of the penicillin nucleus with an amidino group. This change is directly responsible for the selective high affinity of mecillinam for Penicillin-Binding Protein 2 (PBP2) in Gram-negative bacteria. wikipedia.org This specific targeting leads to the formation of spherical, osmotically sensitive cells that are unable to maintain their rod shape, ultimately resulting in cell lysis. patsnap.com

Further modifications to the amidino side chain could potentially modulate the antimicrobial spectrum and potency. For instance, altering the cyclic amine part of the amidino group could influence the compound's interaction with the binding pocket of PBP2. However, detailed SAR studies specifically exploring a wide range of modifications to the amidino side chain of mecillinam are not extensively reported. General principles of penicillin SAR suggest that the nature of the side chain plays a critical role in determining the spectrum of activity and stability against β-lactamases. nih.gov

Computational Chemistry Approaches in SAR Elucidation

Computational chemistry provides powerful tools for understanding the interactions between drugs and their biological targets at a molecular level. Molecular docking and molecular dynamics simulations can be employed to model the binding of this compound's active form, mecillinam, to PBP2.

Table 2: Potential Applications of Computational Chemistry in this compound SAR

Computational Technique Application in this compound Research
Molecular DockingPredict the binding mode and affinity of mecillinam and its derivatives to the active site of PBP2.
Molecular Dynamics SimulationsSimulate the dynamic behavior of the mecillinam-PBP2 complex to understand the stability of the interaction and identify key binding interactions.
Quantitative Structure-Activity Relationship (QSAR)Develop mathematical models that correlate the structural features of amidinopenicillin derivatives with their antimicrobial activity.

These computational approaches can help in rationalizing the observed SAR and guide the design of new amidinopenicillin derivatives with improved properties, such as enhanced PBP2 affinity, broader spectrum of activity, or increased stability against β-lactamases. Studies on other β-lactam antibiotics have successfully used these methods to elucidate binding mechanisms and predict the activity of new compounds. researchgate.net

Design and Synthesis of Novel Mecillinam Analogs

The unique structure of mecillinam, an amidinopenicillin, confers a distinct mode of action by selectively targeting penicillin-binding protein 2 (PBP2), which is essential for the elongation of the bacterial cell wall. nih.govplos.org This specificity has driven research into designing novel analogs to enhance its therapeutic properties. The core strategy revolves around modifying the 6-amidinopenicillanic acid structure to improve target engagement and overcome bacterial defenses.

The synthesis of such analogs typically involves semi-synthetic approaches starting from the 6-aminopenicillanic acid (6-APA) nucleus. Structure-activity relationship (SAR) studies are crucial in this process, guiding the chemical modifications of the side chain to optimize the molecule's interaction with the PBP2 active site. nih.gov These studies explore how changes in hydrophobicity, steric bulk, and electronic properties of the side chain affect the binding affinity and antibacterial potency.

The primary goal in designing novel mecillinam analogs is to increase their affinity for PBP2. Mecillinam and other β-lactam antibiotics function as substrate analogs, mimicking the terminal D-alanyl-D-alanine moiety of peptidoglycan precursors. nih.gov They bind to the active site of PBPs and form a stable acyl-enzyme complex, thereby inactivating the enzyme and halting cell wall synthesis. nih.gov

Modern drug design leverages computational methods to enhance this interaction. In silico docking studies are used to model the binding of potential analogs within the crystal structure of PBP2. nih.gov This allows researchers to predict how modifications to the amidine side chain will interact with key amino acid residues in the enzyme's active site. The objective is to design molecules that form more stable or a greater number of interactions (e.g., hydrogen bonds, hydrophobic interactions) than the parent compound, leading to a more potent and sustained inhibition of PBP2.

Table 1: Conceptual Design of Mecillinam Analogs for Enhanced PBP2 Affinity

Analog Concept Modification Strategy Rationale for Enhanced Affinity
Bioisosteric Replacement Replace the hexamethyleneimine (B121469) ring with other cyclic or heterocyclic structures. To explore alternative hydrophobic interactions within the PBP2 active site and potentially improve steric fit.
Side-Chain Extension Introduce functional groups (e.g., hydroxyl, amino) at specific points on the amidine side chain. To form additional hydrogen bonds with polar residues in the PBP2 binding pocket, increasing binding energy.

| Conformational Locking | Introduce rigid elements into the side chain to reduce conformational flexibility. | To "lock" the molecule in its optimal binding conformation, reducing the entropic penalty of binding and increasing affinity. |

A critical aspect of analog design is to circumvent bacterial resistance. While mecillinam is notably stable against many common β-lactamases, resistance can emerge through other pathways. The two most significant mechanisms are direct mutation of the target PBP2 (encoded by the mrdA gene) and, more frequently in clinical isolates, mutations in the cysB gene. nih.gov

The inactivation of cysB, a regulator of cysteine biosynthesis, triggers a complex stress response. researchgate.net This response leads to the upregulation of an alternative cell wall synthesis pathway involving PBP1B and its lipoprotein activator, LpoB. researchgate.net This allows the bacterium to bypass the mecillinam-inhibited PBP2, conferring resistance. researchgate.net Interestingly, this resistance is conditional and can be phenotypically reverted to susceptibility in environments rich in cysteine, such as urine. nih.govnih.gov

Strategies to design resistance-breaking analogs include:

Dual-Target Inhibition: Synthesizing molecules with a broader specificity that can inhibit not only PBP2 but also the bypass enzyme, PBP1B. This would counter the most common clinical resistance mechanism.

Enhanced PBP2 Binding Potency: Developing analogs with exceptionally high affinity for PBP2. The goal is to create an inhibitor so potent that it remains effective even if the target PBP2 is mutated or expressed at lower levels.

Circumventing Efflux: While less documented for mecillinam, bacterial efflux pumps are a common resistance mechanism against antibiotics. Analog design can involve modifying the physicochemical properties of the molecule (e.g., size, charge, polarity) to reduce its recognition and transport by efflux pumps.

Stability of this compound and Mecillinam in Research Media

This compound is a prodrug of mecillinam, designed for improved oral absorption. In an aqueous environment, such as bacterial growth media, this compound is intended to be unstable, rapidly hydrolyzing to release the active antibiotic, mecillinam. Therefore, the stability of this compound itself in research media is low by design, and the effective stability of the antibacterial agent in an assay is determined by the stability of the resulting mecillinam.

The stability of mecillinam, like many β-lactam antibiotics, is a critical factor in in vitro susceptibility testing, as significant degradation during the course of an experiment can lead to misleading results. nih.govnih.gov Studies have shown that mecillinam's stability is highly dependent on the composition, pH, and temperature of the research medium. nih.govnih.gov

Research has demonstrated that mecillinam degrades rapidly in commonly used bacterial growth media. For instance, in MOPS-based medium at a standard physiological temperature and pH (37°C, pH 7.4), its half-life can be as short as two hours. nih.govnih.gov The stability is somewhat improved in Luria-Bertani (LB) broth, with a half-life of approximately 4-5 hours under similar conditions. nih.govnih.gov This rapid degradation means that in a typical 18-24 hour minimum inhibitory concentration (MIC) assay, the effective concentration of the antibiotic is substantially reduced over time. Adjusting conditions, such as lowering the pH to 6.5, can significantly increase the half-life to over 6 hours, though this may also affect bacterial growth rates. nih.gov These findings underscore the importance of considering antibiotic stability when interpreting data from laboratory-based antimicrobial assays. nih.gov

Table 2: Reported Half-Life of Mecillinam in Various Research Media

Medium pH Temperature (°C) Approximate Half-Life (hours)
MOPSgluRDM 7.4 37 ~2
MOPSgluRDM 6.5 34 >6

Antimicrobial Spectrum and Activity: Preclinical Investigations

In Vitro Susceptibility Profiling Against Gram-Negative Bacteria

Mecillinam (B1665348) has demonstrated significant in vitro activity against a wide range of Gram-negative bacteria, particularly those belonging to the Enterobacteriaceae family.

Activity against Enterobacteriaceae (e.g., Escherichia coli, Klebsiella species)

Preclinical studies have consistently shown that mecillinam is highly active against Escherichia coli, the most common causative agent of urinary tract infections (UTIs). High susceptibility rates have been reported for E. coli, including against strains resistant to other antibiotics. For instance, one study found that 97.4% of 302 E. coli isolates were susceptible to mecillinam. Another large-scale study of carbapenem-resistant Enterobacterales found that 84% of carbapenem-resistant E. coli were susceptible to mecillinam. nih.gov

The activity of mecillinam also extends to Klebsiella species. In one study, 89.7% of 58 Klebsiella spp. isolates were found to be susceptible. nih.gov Against carbapenem-resistant Klebsiella pneumoniae, the susceptibility rate was reported to be 67%. nih.gov Mecillinam has also shown good in vitro efficacy against extended-spectrum β-lactamase (ESBL)-producing E. coli and Klebsiella pneumoniae. nih.govresearchgate.net In a prospective study, 95.2% of ESBL-producing Enterobacterales were susceptible to mecillinam.

Table 1: In Vitro Susceptibility of E. coli and Klebsiella spp. to Mecillinam

Organism Number of Isolates Susceptibility Rate (%) Reference
Escherichia coli 302 97.4
Carbapenem-resistant E. coli - 84 nih.gov
Klebsiella spp. 58 89.7
Carbapenem-resistant K. pneumoniae - 67 nih.gov
ESBL-producing Enterobacterales 104 95.2

Activity against other Clinically Relevant Gram-Negative Pathogens

Mecillinam's spectrum of activity includes other important Gram-negative pathogens. It has demonstrated good in vitro activity against Proteus mirabilis, with a susceptibility rate of 93.3% reported in one study. nih.gov Among carbapenem-resistant Proteus spp., a susceptibility rate of 85% has been observed. nih.gov Furthermore, mecillinam is active against Enterobacter species and Citrobacter species. nih.govnih.gov However, its activity against Serratia spp. and Morganella morganii is limited. nih.gov

Determination of Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The minimum bactericidal concentration (MBC) is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.

For mecillinam, MIC values against susceptible Enterobacteriaceae are generally low. The MIC50 and MIC90, which represent the concentrations required to inhibit 50% and 90% of isolates, respectively, provide a clearer picture of its potency. For ESBL-producing Gram-negative rods, the MIC50 and MIC90 of mecillinam have been reported to be 1 µg/mL and 2 µg/mL, respectively. researchgate.net Studies have shown that for E. coli, the MICs of mecillinam are often 4 to 8 times lower than those of ampicillin (B1664943). nih.gov However, it has been noted that there can be a significant difference between the MIC and MBC levels for mecillinam. researchgate.net

Table 2: MIC and MBC Data for Mecillinam against Select Gram-Negative Bacteria

Organism MIC Range (mg/L) MIC50 (mg/L) MIC90 (mg/L) MBC/MIC Ratio Reference
E. coli (ESBL-producing) - 1 2 Not widely reported researchgate.net
Klebsiella spp. (ESBL-producing) - 1 2 Not widely reported researchgate.net
Enterobacter spp. - 0.5 - Not widely reported nak-deutschland.org
Citrobacter spp. - 0.5 - Not widely reported nak-deutschland.org

Time-Kill Kinetics and Concentration-Dependent Bactericidal Effects

Time-kill studies are performed to assess the rate of bacterial killing by an antimicrobial agent over time. These studies help to determine whether the bactericidal activity is concentration-dependent or time-dependent. For beta-lactam antibiotics, the killing effect is generally considered to be time-dependent, meaning that the duration of time the drug concentration remains above the MIC is the key determinant of efficacy.

Studies on mecillinam have shown its bactericidal effects. In combination with ampicillin, a bactericidal effect of mecillinam was detected after one hour. nih.gov Time-kill curve analyses have demonstrated the in vitro activity of mecillinam against E. coli isolates. researchgate.net The killing effect of mecillinam in combination with avibactam (B1665839) appeared to be concentration or concentration-time-dependent.

Post-Antibiotic Effect (PAE) Research

The post-antibiotic effect (PAE) refers to the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent. This is an important pharmacodynamic parameter as it can influence dosing schedules.

Mecillinam has been shown to induce a concentration-dependent PAE on E. coli. nih.gov One study reported that mecillinam alone induced a PAE of greater than 3 hours on a reference strain of E. coli. nih.gov This long PAE was observed concurrently with the formation of spheroplasts, which are spherical forms of bacteria with damaged cell walls. nih.gov The induction of a significant PAE suggests that even when concentrations of mecillinam fall below the MIC, it continues to exert an inhibitory effect on bacterial regrowth.

Inoculum Effect Studies

The inoculum effect is a phenomenon where the MIC of an antibiotic increases as the bacterial inoculum size increases. This can have clinical implications, particularly in infections with a high bacterial load.

For mecillinam, an inoculum effect has been observed, especially against ESBL-producing strains of E. coli. nak-deutschland.org One study noted that an inoculum of 106 CFU/spot resulted in an approximately 100-fold increase in the mecillinam MIC compared to the standard inoculum of 104 CFU/spot for CTX-M producing E. coli. researchgate.net It has been suggested that this inoculum-dependent MIC for mecillinam in ESBL-producing strains can be reversed by the addition of a beta-lactamase inhibitor like clavulanic acid. researchgate.net

Pharmacological Research: Preclinical Pharmacokinetics and Pharmacodynamics Pk/pd

Prodrug Conversion and Bioactivation Kinetics in Animal Models

Esterase-Mediated Hydrolysis in Animal Tissues and Biological Fluids

The bioactivation of bacmecillinam to its active form, mecillinam (B1665348), is accomplished through rapid hydrolysis by esterase enzymes. scispace.com These enzymes are widely distributed throughout the body, with notable activity in the intestinal wall, liver, and blood. researchgate.netresearchgate.net In animal models such as rats and dogs, studies have confirmed that following oral administration, this compound is efficiently hydrolyzed both during and after its absorption from the gastrointestinal tract. researchgate.net The hydrolysis is so swift that intact this compound is often not detected in the systemic circulation. researchgate.net The primary locations for this conversion are the intestinal mucosa and the liver, occurring during the first-pass metabolism. researchgate.net The esterase activity in the intestinal mucosa of rats has been shown to be influenced by diet. researchgate.net

Pharmacokinetic Profiling in Animal Models

The pharmacokinetic characteristics of this compound, including its absorption, distribution, metabolism, and elimination (ADME), have been defined in various preclinical species. redemc.netnih.govresearchgate.net

Absorption, Distribution, and Elimination in Preclinical Species

Upon oral administration in animal models like rats and dogs, this compound is readily absorbed from the gastrointestinal tract. researchgate.net This absorption is followed by a swift and thorough conversion to the active drug, mecillinam. researchgate.net Peak plasma concentrations of mecillinam are generally observed within 1 to 2 hours of administration. researchgate.net The distribution of the resulting mecillinam is mainly confined to the extracellular fluid. Elimination of mecillinam is rapid and primarily occurs through the kidneys via both glomerular filtration and tubular secretion, which leads to high concentrations in the urine. uq.edu.au The plasma half-life of mecillinam in these animal models is typically short, around one hour. researchgate.net

Table 1: Pharmacokinetic Parameters of Mecillinam Following Oral Administration of this compound in Animal Models

Species Time to Peak Plasma Concentration (Tmax) of Mecillinam Elimination Half-life (t1/2) of Mecillinam Reference
Rat ~1 hour ~1 hour researchgate.net

Tissue Penetration Studies in Animal Models (e.g., urinary tract, gastrointestinal tract)

A significant characteristic of this compound is its capacity to deliver high concentrations of mecillinam to the urinary tract, rendering it highly effective for treating urinary tract infections. nih.govmdpi.comnih.gov Animal model studies have consistently shown that after oral administration of this compound, the concentration of mecillinam in the urine significantly surpasses the minimum inhibitory concentrations (MICs) for common urinary pathogens. mdpi.com This is a direct result of mecillinam's renal elimination pathway. uq.edu.au Penetration into other tissues is comparatively more restricted. For example, concentrations within the gastrointestinal tract are affected by the portion of the prodrug that is not absorbed and any biliary excretion of mecillinam or its metabolites.

Metabolism and Metabolite Identification in Animal Systems

The principal metabolic pathway for this compound is its hydrolysis into mecillinam. nih.gov Mecillinam itself undergoes limited further metabolism within the body. nih.gov The primary metabolites of mecillinam that have been identified in the urine of animals include an inactive penicilloic acid derivative and other minor degradation products. nih.gov A significant portion of the administered dose is recovered in the urine as active, unchanged mecillinam. nih.gov This indicates the success of the prodrug strategy in delivering the active compound to its target site with minimal metabolic breakdown. Interspecies differences in metabolism are a key consideration in preclinical studies. evotec.comeuropa.eu

Table 2: Compound Names Mentioned

Compound Name
This compound
Mecillinam
Pivmecillinam (B1664848)

Pharmacodynamic Modeling in Preclinical Studies

Pharmacodynamic (PD) modeling in preclinical research for an antimicrobial agent like this compound, a prodrug of Mecillinam, is essential for understanding the relationship between drug exposure and its antibacterial effect. These studies are foundational for predicting efficacy and form the basis for designing dosing regimens for later-stage trials. Preclinical PD modeling is typically conducted using both in vitro dynamic systems and in vivo animal infection models.

In Vitro Pharmacodynamic Models (e.g., hollow fiber models, chemostat models)

In vitro pharmacodynamic models are indispensable tools for studying the time-course of antimicrobial activity under conditions that can simulate human pharmacokinetics. frontiersin.orgnih.gov These dynamic systems offer advantages over static tests like minimum inhibitory concentration (MIC) assays by allowing for fluctuating drug concentrations, mimicking the absorption, distribution, and elimination of a drug in the body. nih.gov

Hollow Fiber Infection Model (HFIM): The HFIM is a sophisticated bi-compartmental in vitro system that is highly valued in antimicrobial drug development. nih.govevotec.com It uses semi-permeable hollow fibers to separate a bacterial culture in the extra-capillary space from a central reservoir where the drug concentration is manipulated over time. bio-connect.nl This setup allows for the simulation of the pharmacokinetic profiles of antimicrobials, including their half-lives, enabling detailed investigation into the exposure-response relationship. evotec.combio-connect.nl The HFIM is particularly useful for examining dose-fractionation and the impact of different dosing schedules on bacterial killing and the suppression of resistance. nih.gov The European Medicines Agency (EMA) has qualified the HFIM to provide data that supports pharmacokinetic/pharmacodynamic (PK/PD) analyses. nih.gov

Chemostat Models: A chemostat is a bioreactor to which fresh medium is continuously added, while culture liquid containing leftover nutrients, metabolic end products, and microorganisms is continuously removed at the same rate to keep the culture volume constant. nih.gov In the context of antimicrobial research, chemostat-like models can be configured to study the effects of antibiotics by introducing the drug into the system and simulating its clearance through continuous dilution. researchgate.net This allows for the maintenance of a bacterial population in a specific growth phase while examining the long-term effects of drug exposure. nih.gov Modified chemostat systems have been developed to study both planktonic (free-floating) and biofilm modes of bacterial growth, which is crucial for understanding infections where biofilms play a significant role. nih.govnih.gov

While specific published studies detailing the use of these models for this compound are limited, they are standard platforms for evaluating beta-lactam antibiotics, the class to which its active form, Mecillinam, belongs. nih.govuq.edu.au These models would be used to determine the key PK/PD driver of Mecillinam's efficacy and the magnitude of that driver needed for various levels of bacterial reduction.

In Vivo Animal Infection Models for Efficacy Assessment

In vivo animal infection models are critical for assessing the efficacy of an antimicrobial in a complex biological system that includes host-pathogen interactions and a functioning immune system, or in immunocompromised states to isolate the drug's effect. nih.govmdpi.com For antibiotics intended to treat urinary tract infections (UTIs), the murine UTI model is highly relevant.

Research has been conducted using a murine UTI model to evaluate the in vivo efficacy of Mecillinam, the active metabolite of this compound. In one such study, the efficacy of human-like dosing regimens of Pivmecillinam (another prodrug of Mecillinam) was tested against various clinical strains of multidrug-resistant (MDR) Escherichia coli, including those producing extended-spectrum β-lactamases (ESBLs) and carbapenemases. nih.gov The results demonstrated that the dosing regimens successfully reduced the bacterial counts (CFU/mL) in the urine for all tested strains, even those classified as resistant to Mecillinam based on in vitro testing. nih.gov A significant reduction in bacterial load was also observed in the kidneys and bladder compared to untreated control animals. nih.gov

Other common animal models used in the preclinical evaluation of antibiotics include the murine thigh infection and lung infection models. accp1.org The thigh infection model, in particular, has been instrumental in establishing the fundamental principles of antibiotic PK/PD since the 1980s. frontiersin.org These models often use neutropenic (immunocompromised) animals to minimize the impact of the immune system, thereby allowing for a clearer assessment of the antimicrobial's direct bactericidal or bacteriostatic activity. accp1.org

PK/PD Indices Correlating with Efficacy in Animal Studies

Pharmacokinetic/pharmacodynamic (PK/PD) indices are composite parameters that correlate drug exposure with microbiological efficacy. nih.gov The three most widely used indices, derived from animal and in vitro infection models, are:

fT>MIC: The percentage of the dosing interval during which the free (unbound) drug concentration remains above the MIC. accp1.orgnih.gov

fAUC/MIC: The ratio of the free drug area under the concentration-time curve over 24 hours to the MIC. accp1.orgnih.gov

fCmax/MIC: The ratio of the maximum free drug concentration to the MIC. accp1.orgnih.gov

Dose-fractionation studies in animal models are the standard method for determining which of these indices is the primary driver of an antibiotic's efficacy. nih.gov For beta-lactam antibiotics, including Mecillinam, the class to which this compound's active form belongs, efficacy has been shown to be best correlated with fT>MIC. nih.govagriculture.vic.gov.au The general goal for this class of antibiotics is to maintain the drug concentration above the MIC for a specific percentage of the dosing interval to achieve a therapeutic effect. agriculture.vic.gov.au

The table below summarizes the primary PK/PD indices associated with the efficacy of different antibiotic classes, as established through extensive preclinical research.

Antibiotic ClassPrimary PK/PD IndexGeneral Target for Efficacy
Beta-Lactams (e.g., Mecillinam) fT>MIC40-70% of the dosing interval
Fluoroquinolones fAUC/MIC or fCmax/MIC>100 (Gram-negative), >30 (Gram-positive) or >10
Aminoglycosides fCmax/MIC8-10
Glycopeptides fAUC/MIC>400
This table presents generalized targets derived from preclinical models; specific values can vary by pathogen and infection site.

Bioavailability Studies of this compound in Animal Species

This compound is a prodrug, meaning it is an inactive compound that is metabolized in vivo to release the active antibacterial agent, Mecillinam. The primary purpose of creating a prodrug like this compound is to improve the oral bioavailability of Mecillinam. Studies in various animal species are conducted to determine the extent and rate of absorption of the prodrug and its conversion to the active form.

Investigations into the absorption and distribution of Mecillinam and its prodrugs have been performed in several animal species. researchgate.net Following administration to dogs, high concentrations of Mecillinam were found in the serum, kidneys, liver, lungs, urine, and bile. researchgate.net Studies in pregnant rats and rabbits showed that low, but detectable, concentrations of the drug reached the fetuses. researchgate.net

The oral bioavailability of ampicillin (B1664943) esters, which share a similar prodrug principle with this compound, has been studied in horses, showing significant improvements over the parent compound. For instance, the prodrug pivampicillin (B1678493) had an oral bioavailability of 36% in non-fasted horses, whereas the parent drug ampicillin was much lower. researchgate.net While not this compound itself, these studies underscore the utility of the prodrug approach in veterinary species.

Comparative bioavailability studies are essential for selecting the most efficient prodrug form. A study in human volunteers directly compared the bioavailability of this compound with another prodrug, Pivmecillinam. The results showed that this compound had a significantly better bioavailability profile. nih.gov Following a 400 mg dose, this compound resulted in a higher peak plasma concentration of Mecillinam, a larger area under the plasma concentration-time curve (AUC), and greater urinary recovery of the active drug compared to the same dose of Pivmecillinam. nih.gov

The following table summarizes key pharmacokinetic findings from a comparative study, highlighting the improved bioavailability of this compound.

ParameterThis compound (400 mg)Pivmecillinam (400 mg)
Mean Peak Plasma Mecillinam Conc. (mg/L) 4.622.38
Mean AUC (mg·h/L) 7.745.35
12-hour Urinary Recovery of Mecillinam (%) 41%30%
Data derived from a study in human volunteers. nih.gov

These findings from preclinical animal studies and comparative human studies confirm the successful design of this compound as a prodrug that enhances the systemic availability of its active moiety, Mecillinam. researchgate.netnih.gov

Mechanisms of Antimicrobial Resistance to Mecillinam

Target Modification and Alteration of Penicillin-Binding Proteins

The primary mode of action for mecillinam (B1665348) is its specific and high-affinity binding to Penicillin-Binding Protein 2 (PBP2), a crucial enzyme in the bacterial cell wall synthesis process known as the elongasome. nih.govasm.orgnih.gov Alterations to this target protein can significantly reduce the antibiotic's effectiveness.

Mutations in PBP2 Genes Affecting Mecillinam Affinity

Mutations within the mrdA gene, which encodes for PBP2, can lead to resistance by lowering the binding affinity of mecillinam to its target. diva-portal.org This form of target modification is a direct mechanism of resistance. diva-portal.org Laboratory studies have demonstrated that mutations in the mrdA gene can be selected for, resulting in mecillinam-resistant strains. diva-portal.org However, these mutations often come with a significant fitness cost to the bacteria, which may explain their infrequent observation in clinical settings compared to other resistance mechanisms. diva-portal.org The reduced fitness of mrdA mutants likely hinders their ability to thrive and be stably maintained in a host environment like the bladder. diva-portal.orgresearchgate.net

Overproduction of PBPs

While direct alteration of PBP2 is one route to resistance, bacteria can also compensate for the inhibition of PBP2 by overproducing other Penicillin-Binding Proteins. Research has shown that the overproduction of PBP1B, in conjunction with its activator LpoB, can confer mecillinam resistance. diva-portal.orgasm.orgnih.gov This suggests that increased levels of the PBP1B-LpoB complex can bypass the essential function of the mecillinam-inhibited PBP2, allowing for continued cell wall synthesis. asm.orgresearchgate.net This mechanism is notably linked to mutations in the cysB gene. diva-portal.orgasm.orgnih.gov

Role of CysB Gene Mutations in Resistance Phenotypes

A significant and clinically relevant mechanism of mecillinam resistance in E. coli involves mutations in the cysB gene. diva-portal.orgrki.denih.gov The cysB gene is a key regulator of the cysteine biosynthesis pathway. researchgate.netrki.de Inactivation of cysB leads to a complex gene regulatory response, altering the expression of approximately 450 genes. asm.org This response includes the upregulation of proteins involved in peptidoglycan synthesis, most notably PBP1B and its lipoprotein activator, LpoB. diva-portal.orgasm.orgrki.debg.ac.rs

The increased levels of PBP1B and LpoB are both necessary and sufficient to confer mecillinam resistance in these mutants. asm.orgnih.gov This upregulation allows the bacterial cell to bypass the need for a functional PBP2, effectively rescuing the cell from the inhibitory action of mecillinam. asm.orgresearchgate.net Interestingly, the resistance phenotype of cysB mutants can be influenced by environmental conditions; for instance, the presence of reducing agents can revert these mutants to a susceptible state. asm.org The prevalence of cysB mutations in clinical isolates suggests that this resistance mechanism carries a lower fitness cost compared to direct PBP2 mutations, allowing for their successful persistence. diva-portal.orgresearchgate.netnih.gov

Enzymatic Inactivation: Beta-Lactamase Hydrolysis

The second major mechanism of resistance to bacmecillinam is the enzymatic degradation of its active form, mecillinam, by β-lactamases. These enzymes hydrolyze the β-lactam ring, rendering the antibiotic inactive. google.com

Susceptibility to Broad-Spectrum and Extended-Spectrum Beta-Lactamases

Mecillinam has demonstrated a degree of stability against hydrolysis by many common β-lactamases, including AmpC enzymes and numerous extended-spectrum β-lactamases (ESBLs). rki.deoup.com This stability contributes to its clinical effectiveness against many ampicillin-resistant E. coli strains. rki.de However, its susceptibility is not absolute.

Studies have shown that ESBL-producing E. coli, particularly those of the CTX-M family, can exhibit resistance to mecillinam. rki.de While mecillinam often retains activity against a high percentage of ESBL-producing isolates, with susceptibility rates frequently exceeding 90%, resistance does occur. nih.govoup.comoup.com The concentrations of mecillinam required to inhibit ESBL-producing isolates are sometimes higher than for non-ESBL producers. rki.de

Specific Beta-Lactamase Classes Affecting Mecillinam Activity

The activity of mecillinam is influenced by specific classes of β-lactamases:

Class A β-Lactamases: This class includes the common TEM and SHV enzymes, as well as ESBLs like CTX-M. Mecillinam shows considerable stability against TEM-1 and IRT-5 β-lactamases. oup.comnih.gov However, some ESBLs within this class, such as SHV-3, can hydrolyze mecillinam, although with a lower affinity compared to other penicillins like ampicillin (B1664943). oup.com A novel narrow-spectrum β-lactamase, CTX-M-215, which evolved from a CTX-M ESBL, has been identified and confers high-level resistance to mecillinam through significantly increased hydrolytic activity against it. asm.org

Class C β-Lactamases: Mecillinam is generally stable against hydrolysis by AmpC β-lactamases, which contributes to its spectrum of activity. rki.deoup.comnih.gov

Class D β-Lactamases: The OXA-type β-lactamases can pose a significant threat to mecillinam's activity. For example, the OXA-3 enzyme has been shown to hydrolyze mecillinam efficiently, leading to high-level resistance. oup.com

The interplay between different resistance mechanisms, such as the production of specific β-lactamases and alterations in PBP targets, can lead to varying levels of mecillinam resistance in clinical settings.

Enzymatic Degradation Kinetics Studies

Research has shown that various classes of β-lactamases exhibit different kinetic profiles against mecillinam. For instance, Class A β-lactamases like TEM-1 can hydrolyze mecillinam, though often with lower affinity compared to other penicillins. oup.com The SHV-3 β-lactamase also hydrolyzes mecillinam, but with a significantly lower affinity (higher K_m) compared to ampicillin and cephalothin. oup.com Conversely, some enzymes, like the OXA-3 β-lactamase, can hydrolyze mecillinam efficiently, leading to high levels of resistance. oup.com

A novel narrow-spectrum β-lactamase, CTX-M-215, has been identified, which exhibits significantly increased hydrolytic activity specifically against mecillinam. asm.org This highlights the ongoing evolution of β-lactamases to counter specific β-lactam antibiotics. The L1 metallo-β-lactamase from Stenotrophomonas maltophilia also catalyzes the hydrolysis of a wide range of β-lactams, including mecillinam. nih.gov

Below is a table summarizing kinetic parameters for the hydrolysis of mecillinam by various β-lactamases.

EnzymeClassK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
SHV-3A109--
IRT-5A963--
CTX-M-215A130 ± 121.8 ± 0.113,846

Efflux Pump Systems

Efflux pumps are membrane-spanning protein complexes that actively transport antibiotics out of the bacterial cell, reducing the intracellular drug concentration and thus its effectiveness.

Role of RND-Family Efflux Pumps (e.g., AcrAB-TolC, OqxAB) in Mecillinam Resistance

The Resistance-Nodulation-Division (RND) family of efflux pumps is a major contributor to multidrug resistance in Gram-negative bacteria. mdpi.com In Escherichia coli, the AcrAB-TolC system is the principal RND efflux pump and plays a significant role in intrinsic resistance to a wide range of compounds, including β-lactams. nih.govbmbreports.orgresearchgate.net Overexpression of AcrAB-TolC can lead to increased resistance to mecillinam. oup.com

The OqxAB efflux pump, another RND-type pump, has also been implicated in resistance to multiple drugs, including those used to treat urinary tract infections. mdpi.comhis.org.uk While its specific role in mecillinam resistance is an area of ongoing research, its ability to extrude a broad range of substrates suggests a potential contribution. The mobile gene complex oqxAB has been identified in E. coli isolates and is associated with reduced susceptibility to other antimicrobials. researchgate.net

Molecular Mechanisms of Efflux Pump-Mediated Drug Extrusion

The AcrAB-TolC efflux pump is a tripartite system composed of the inner membrane transporter AcrB, the periplasmic adaptor protein AcrA, and the outer membrane channel TolC. nih.govnih.gov This complex spans the entire cell envelope, allowing for the direct extrusion of drugs from the periplasm into the external medium. pnas.org The process is powered by the proton motive force. nih.gov

Drug extrusion by AcrB is proposed to occur via a functionally rotating mechanism. pnas.orgplos.org Each of the three AcrB protomers cycles through three conformational states: access, binding, and extrusion. nih.govnih.gov A substrate binds to a pocket in one of the protomers (binding state), inducing a conformational change that leads to the opening of a channel and subsequent expulsion of the drug (extrusion state). pnas.orgplos.org This dynamic process allows the pump to recognize and transport a wide variety of structurally diverse molecules. pnas.org

Research on Efflux Pump Inhibitors in Combination with Mecillinam

Given the significant role of efflux pumps in antibiotic resistance, the development of efflux pump inhibitors (EPIs) is a promising strategy to restore the efficacy of existing antibiotics. nih.govanr.fr These inhibitors act by blocking the function of the efflux pump, thereby increasing the intracellular concentration of the antibiotic. nih.gov

Research has shown that the addition of EPIs can potentiate the activity of antibiotics that are substrates for efflux pumps. frontiersin.org Phenylalanine-arginine β-naphthylamide (PAβN) is a well-known broad-spectrum EPI that has been shown to inhibit RND efflux pumps. nih.gov While specific studies on the combination of PAβN and mecillinam were not detailed in the provided search results, the principle of inhibiting efflux to overcome resistance is well-established. The development of novel EPIs with improved potency and reduced toxicity is an active area of research. anr.fr Some β-lactam compounds themselves have been investigated for their potential to act as efflux pump inhibitors. google.com

Permeability Barriers and Outer Membrane Modifications

The outer membrane of Gram-negative bacteria acts as a selective barrier, limiting the influx of noxious substances, including antibiotics. mdpi.comnih.gov Changes in the permeability of this membrane can contribute significantly to antibiotic resistance. Resistance can arise from modifications to the lipid or protein composition of the outer membrane. nih.gov

For hydrophilic antibiotics like mecillinam, the primary route of entry is through porin channels. mdpi.com A decrease in the expression of major porins, such as OmpC and OmpF in E. coli, or mutations that alter their structure can reduce the influx of the antibiotic, leading to resistance. frontiersin.orgasm.org This mechanism is often found in combination with other resistance determinants, such as the production of β-lactamases. frontiersin.org

Physiological Adaptation and Biofilm-Associated Resistance Mechanisms

Resistance to mecillinam, the active form of this compound, can arise from complex physiological adaptations within bacteria, altering their normal functions to survive the antibiotic's effects. One of the primary mechanisms of such adaptation involves changes in cellular physiology that compensate for the inhibition of Penicillin-Binding Protein 2 (PBP2), mecillinam's specific target. asm.org Research has shown that alterations in cellular physiology and cell wall structure can confer resistance to mecillinam. europa.eu

A significant pathway for this adaptive resistance in clinical isolates of Escherichia coli involves mutations in the cysB gene. asm.orgdiva-portal.org The cysB gene is the primary regulator for the biosynthesis of cysteine. mdpi.com Inactivation of the CysB protein leads to a state of cysteine depletion, which in turn triggers a broad gene regulatory response affecting the expression of approximately 450 genes. asm.orgdiva-portal.org This response includes the upregulation of proteins PBP1B and LpoB. asm.orgdiva-portal.org The increased levels of PBP1B and its cognate lipoprotein activator LpoB are both necessary and sufficient to rescue cells when PBP2 is inhibited by mecillinam, thus conferring resistance. asm.org This model suggests that a metabolic mutation can induce a stress response that ultimately bypasses the antibiotic's lethal effect. diva-portal.org

Biofilms, which are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), present another significant challenge and a form of physiological adaptation leading to antimicrobial resistance. frontiersin.orgmdpi.commdpi.com Bacteria within a biofilm exhibit profoundly different characteristics compared to their free-floating, or planktonic, counterparts, making them inherently less susceptible to antibiotics. nih.gov The mechanisms of biofilm-associated resistance are multifactorial and create a multi-layered defense against antimicrobial agents like mecillinam. openmicrobiologyjournal.comnih.gov

Key biofilm-associated resistance mechanisms include:

Reduced Antibiotic Penetration : The dense EPS matrix acts as a physical barrier, limiting the diffusion of antibiotics to the bacteria in the deeper layers of the biofilm. frontiersin.orgmdpi.comopenmicrobiologyjournal.com

Altered Microenvironment : Within the biofilm, gradients of nutrients and oxygen are established. nih.gov This leads to areas of slow or dormant metabolic activity. Since many antibiotics, including β-lactams like mecillinam, target active processes such as cell wall synthesis, these slow-growing cells are less susceptible. openmicrobiologyjournal.comnih.gov

Adaptive Stress Responses : The biofilm environment can trigger general stress responses in bacteria, leading to altered gene expression that increases resistance. openmicrobiologyjournal.com

Formation of Persister Cells : Biofilms are known to harbor a subpopulation of "persister" cells. frontiersin.orgopenmicrobiologyjournal.com These are dormant, non-growing cells that are highly tolerant to antibiotics. openmicrobiologyjournal.com While not genetically resistant, their phenotypic state allows them to survive treatment and repopulate the biofilm once the antibiotic is removed. nih.gov

Horizontal Gene Transfer (HGT) : The close proximity of cells within a biofilm facilitates the exchange of genetic material, including plasmids carrying resistance genes, through processes like conjugation. mdpi.comnih.gov

Table 1: Mechanisms of Biofilm-Induced Antimicrobial Resistance

Mechanism Description
Physical Barrier The extracellular polymeric substance (EPS) matrix restricts the penetration of antimicrobial agents into the biofilm. frontiersin.orgmdpi.comopenmicrobiologyjournal.com
Altered Physiology Nutrient and oxygen gradients create zones of slow-growing or dormant bacteria, which are less susceptible to antibiotics that target active cellular processes. openmicrobiologyjournal.comnih.gov
Stress Response Activation Bacteria in biofilms can activate general stress responses, leading to changes in gene expression that enhance resistance. openmicrobiologyjournal.com
Efflux Pumps Increased expression of efflux pumps actively transports antibiotics out of the bacterial cells. frontiersin.orgopenmicrobiologyjournal.com
Persister Cells A subpopulation of dormant, highly tolerant cells (persisters) can survive antibiotic exposure and later resume growth. frontiersin.orgopenmicrobiologyjournal.comnih.gov

| Horizontal Gene Transfer | The close proximity of cells facilitates the transfer of resistance genes on mobile genetic elements like plasmids. mdpi.comnih.gov |

Development of Acquired Resistance In Vitro and In Vivo (Animal Models)

The development of acquired resistance to mecillinam has been studied extensively in both laboratory settings and animal models, revealing a complex picture of mutational pathways.

In Vitro Findings

In laboratory (in vitro) conditions, E. coli can acquire resistance to mecillinam with relative ease when put under selective pressure. uit.no Studies have identified a large and diverse set of genes—more than 100—in which mutations can confer mecillinam resistance. diva-portal.org This suggests that numerous pathways can be altered to overcome the antibiotic's action. researchgate.net

These mutations are found in genes associated with a wide array of cellular functions, highlighting the multiple ways bacteria can adapt to the inhibition of PBP2. However, many of these mutations that confer high levels of resistance in the lab come with a significant fitness cost, meaning the resistant bacteria grow more slowly or are less competitive than their susceptible counterparts in the absence of the antibiotic. europa.eudiva-portal.org This fitness cost is considered a major reason why the prevalence of high-level mecillinam resistance in clinical settings has remained low, despite its frequent development in vitro. diva-portal.org For example, while mutations in genes like mrdA (encoding PBP2), spoT, ppa, and aspS can be selected for in the lab, they often result in lower bacterial fitness compared to the cysB mutations commonly found in clinical isolates. diva-portal.org

| RNA Synthesis and Processing | Global regulators that can alter the expression of many other genes. | uit.no |

In Vivo (Animal Models) Findings

Studies using animal models, particularly murine models of infection, provide crucial insights into the development of resistance in a more complex biological environment. These models help bridge the gap between in vitro findings and the clinical situation.

In a murine model of peritonitis, researchers evaluated the ability of different antibiotics to select for resistant mutants. nih.gov While this specific study did not test mecillinam, it established a framework for how in vivo resistance can emerge during short-term therapy, showing that bacteria like Enterobacter cloacae, Serratia marcescens, Klebsiella pneumoniae, and Pseudomonas aeruginosa readily developed resistance to single-agent therapy. nih.gov Such models are essential for understanding the dynamics of resistance emergence.

More specific to mecillinam, a study reported the in vivo development of resistance in E. coli after pivmecillinam (B1664848) (the prodrug of mecillinam) treatment in a patient. researchgate.net The resistance was linked to a spontaneous mutation, consistent with laboratory findings. researchgate.net Planned follow-up studies in mice were mentioned to investigate the in vivo fitness of such resistant strains. researchgate.net

Animal models have also been used to demonstrate that environmental factors can reverse resistance. For instance, cysB mutants, which are resistant in standard laboratory media, were found to be susceptible to mecillinam when grown in urine, a phenomenon also observed in murine models. diva-portal.org This is likely due to the presence of cysteine in the urine, which phenotypically reverts the resistance mechanism. diva-portal.org This highlights the importance of the host environment in determining the clinical efficacy of an antibiotic and the success of resistant mutants. Furthermore, murine models have been instrumental in studying how antibiotic treatments shape the gut resistome, showing that a single course of antibiotics can drive the acquisition and spread of antimicrobial resistance genes among commensal bacteria. nih.gov


Combinatorial Antimicrobial Strategies

In Vitro Synergy Studies with Other Antibiotics

In vitro studies have been crucial in identifying synergistic interactions between bacmecillinam's active form, mecillinam (B1665348), and other antimicrobial agents. These studies typically employ methods like the checkerboard assay to determine the fractional inhibitory concentration (FIC) index, which quantifies the nature of the interaction (synergistic, additive, indifferent, or antagonistic).

The combination of mecillinam with β-lactamase inhibitors has shown significant synergistic activity against β-lactamase-producing bacteria. nih.gov Clavulanic acid and sulbactam, two well-known β-lactamase inhibitors, have been demonstrated to synergistically inhibit mecillinam-resistant, β-lactamase-containing strains of Escherichia coli. nih.gov This synergy is also observed in other Enterobacteriaceae such as Klebsiella, Citrobacter, Serratia, and Salmonella isolates that produce β-lactamases. nih.gov However, this synergistic effect was less pronounced in β-lactamase-containing isolates of Proteus mirabilis, Providencia rettgeri, Providencia stuartii, and Morganella morganii. nih.gov The rationale behind this combination is the ability of the β-lactamase inhibitor to inactivate the bacterial enzymes that would otherwise degrade mecillinam, thus restoring its antibacterial activity. nih.govmdpi.com

Table 1: In Vitro Synergy of Mecillinam with Beta-Lactamase Inhibitors

Bacterial Species Beta-Lactamase Inhibitor Outcome
Escherichia coli (mecillinam-resistant, β-lactamase-producing) Clavulanic acid, Sulbactam Synergistic Inhibition nih.gov
Klebsiella spp. (mecillinam-resistant, β-lactamase-producing) Clavulanic acid, Sulbactam Synergistic Inhibition nih.gov
Citrobacter spp. (mecillinam-resistant, β-lactamase-producing) Clavulanic acid, Sulbactam Synergistic Inhibition nih.gov
Serratia spp. (mecillinam-resistant, β-lactamase-producing) Clavulanic acid, Sulbactam Synergistic Inhibition nih.gov
Salmonella spp. (mecillinam-resistant, β-lactamase-producing) Clavulanic acid, Sulbactam Synergistic Inhibition nih.gov
Proteus mirabilis, Providencia rettgeri, Providencia stuartii, Morganella morganii (β-lactamase-producing) Clavulanic acid, Sulbactam Synergistic inhibition in only 18% of isolates nih.gov

Mecillinam's unique targeting of PBP2 makes it an ideal candidate for combination with other β-lactam antibiotics that have different PBP targets. nih.govnih.gov This complementary action often leads to synergistic effects. For instance, in vitro studies have demonstrated synergy when mecillinam is combined with β-lactams that bind to PBP1a/1b and/or PBP3 in Gram-negative bacteria. nih.gov

Notable synergistic interactions have been observed between mecillinam and other cell wall active agents like ampicillin (B1664943), aztreonam, ceftazidime, and piperacillin (B28561) against E. coli. nih.gov These combinations not only resulted in a more pronounced initial killing but also led to a synergistic post-antibiotic effect (PAE), where bacterial growth remained suppressed even after the removal of the antibiotics. nih.gov A study on mecillinam-resistant Enterobacteriaceae showed marked synergistic inhibition and killing when a second β-lactam antibiotic like ticarcillin, cefamandole, or cefoxitin (B1668866) was added. nih.gov This synergy was often independent of the inoculum size or the susceptibility of the bacteria to the second antibiotic. nih.gov

**Table 2: In Vitro Synergy of Mecillinam with Other Cell Wall Active Agents against *E. coli***

Combination Agent Primary PBP Target of Combination Agent Observed Effect
Ampicillin PBP1, PBP3 Synergistic PAE and enhanced initial killing nih.gov
Aztreonam PBP3 Synergistic PAE and enhanced initial killing nih.gov
Ceftazidime PBP3 Synergistic PAE and enhanced initial killing nih.gov
Piperacillin PBP3 Synergistic PAE and enhanced initial killing nih.gov
Ticarcillin PBP1a, PBP3 Synergistic inhibition and killing in mecillinam-resistant strains nih.gov
Cefamandole PBP1, PBP3 Synergistic inhibition and killing in mecillinam-resistant strains nih.gov
Cefoxitin PBP1a, PBP4 Synergistic inhibition and killing in mecillinam-resistant strains nih.gov

Combining antibiotics that target different essential cellular processes is a well-established strategy to achieve synergy. ijcmph.com While extensive research on this compound in this area is limited, the principle remains a promising avenue. For instance, a study systematically investigating drug interaction mechanisms found a synergistic interaction between mecillinam and trimethoprim (B1683648). nih.gov Trimethoprim inhibits dihydrofolate reductase, an enzyme crucial for folic acid synthesis and subsequently DNA synthesis. This dual targeting of cell wall synthesis by mecillinam and a metabolic pathway by trimethoprim exemplifies a rational approach to combination therapy.

Mechanistic Basis of Synergistic and Antagonistic Interactions

The synergistic effects observed with this compound combinations are primarily rooted in its unique mechanism of action. Mecillinam's high affinity for PBP2 leads to the formation of spherical bacterial cells, which are often unstable. nih.gov When combined with other β-lactams that target different PBPs (e.g., PBP1 and PBP3), the result is a multi-targeted assault on the bacterial cell wall integrity, leading to enhanced bactericidal activity. nih.gov The synergistic PAE observed in these combinations is often correlated with the presence of these spheroplasts. nih.gov

In the case of combinations with β-lactamase inhibitors, the mechanism is straightforward: the inhibitor protects the β-lactam ring of mecillinam from enzymatic degradation by bacterial β-lactamases, allowing it to reach its PBP2 target. nih.gov

Antagonistic interactions, though less commonly reported with mecillinam, can occur. For instance, the combination of a bactericidal agent like a penicillin and a bacteriostatic agent like chloramphenicol (B1208) can sometimes be antagonistic. This is because the bactericidal action of penicillins often relies on active cell growth and division, which is inhibited by the bacteriostatic agent. scielo.br

Preclinical In Vivo Combination Therapy Studies in Animal Models

Preclinical animal models are essential for translating in vitro findings into potential clinical applications. nih.gov While studies specifically using the prodrug this compound are less common, research on its active form, mecillinam, provides valuable insights.

In a murine model of E. coli meningitis, the combination of mecillinam with ampicillin or moxalactam was investigated. jst.go.jp Another study in normal and granulopenic mice demonstrated the in vivo antibacterial activity of combinations of mecillinam and ampicillin. jst.go.jp A study in mice with multidrug-resistant E. coli causing urinary tract infections showed that the combination of mecillinam and cefotaxime (B1668864) could effectively eliminate both wild-type and resistant strains. contagionlive.com This effect was attributed to reciprocal collateral sensitivity, where resistance to one drug increased susceptibility to the other. contagionlive.com

Table 3: Preclinical In Vivo Combination Studies with Mecillinam

Animal Model Pathogen Combination Key Finding
Mouse Escherichia coli (meningitis model) Mecillinam + Ampicillin/Moxalactam Investigated for therapeutic effect jst.go.jp
Mouse (normal and granulopenic) Not specified Mecillinam + Ampicillin Demonstrated in vivo antibacterial activity jst.go.jp
Mouse Multidrug-resistant Escherichia coli (UTI model) Mecillinam + Cefotaxime Effective elimination of wild-type and resistant strains contagionlive.com
Mouse E. coli (systemic infection) This compound + Amoxicillin Significant synergistic effect observed jst.go.jp

Impact of Combination Therapies on Resistance Emergence in Experimental Settings

A primary rationale for using combination therapy is to prevent or delay the emergence of antibiotic resistance. nih.gov The simultaneous use of two drugs with different mechanisms of action makes it statistically less likely for a bacterium to develop spontaneous mutations conferring resistance to both agents. nih.gov

Experimental settings have provided evidence supporting this hypothesis. For example, in the study involving mecillinam and cefotaxime against multidrug-resistant E. coli, the combination limited the emergence of resistance due to reciprocal collateral sensitivity. contagionlive.com Mutations that conferred increased resistance to mecillinam resulted in full susceptibility to cephalosporins, effectively creating an evolutionary trade-off that constrained the development of dual resistance. contagionlive.com While combination therapy is a plausible strategy to slow resistance evolution, it is also noted that it can exert selection pressure for resistance to multiple antibiotics simultaneously, particularly within the microbiome. elifesciences.org Therefore, the impact of combination therapies on resistance emergence is a complex area that requires careful consideration of the specific drugs, pathogens, and infection context. elifesciences.orgfrontiersin.org

Advanced Analytical and Methodological Approaches in Bacmecillinam Research

Chromatographic Techniques for Quantification in Research Samples

Chromatographic methods are fundamental in separating and quantifying bacmecillinam and its active form, mecillinam (B1665348), from complex biological samples. These techniques offer the high sensitivity and selectivity required for pharmacokinetic and metabolism studies.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) has been a cornerstone for the analysis of penicillins, including this compound, in biological fluids and pharmaceutical preparations. tandfonline.com Reversed-phase HPLC methods are commonly employed for the determination of this compound and its active metabolite, mecillinam. tandfonline.comcolab.ws A key aspect of HPLC method development is achieving adequate separation of the analyte from endogenous matrix components. For instance, a rapid and specific HPLC assay for amdinocillin (mecillinam) in human plasma and urine involved direct injection of a protein-free supernatant onto a µBondapak phenyl column with UV detection at 220 nm. colab.ws The mobile phase for such separations often consists of a mixture of water, methanol, and a phosphate (B84403) buffer to control pH. colab.ws

Method validation is a critical component, ensuring the reliability of the analytical data. Validation parameters typically include linearity, accuracy, precision, selectivity, and sensitivity (limit of detection and quantification). nih.govijrpc.com For example, a validated HPLC method for seven penicillin antibiotics reported repeatability and between-day precision with a relative standard deviation (RSD) of less than 12%. nih.gov

Table 1: Example of HPLC Method Parameters for Penicillin Analysis

ParameterDetails
Column Perfectsil ODS-2 (250 x 4 mm, 5 µm)
Mobile Phase Gradient elution with 0.1% v/v Trifluoroacetic acid (TFA) and Acetonitrile-methanol (90:10 v/v)
Detection Photodiode Array (PDA) at 240 nm
Internal Standard Colchicine
Sample Type Bovine Plasma
Recovery 85.7% to 113.5%

This table illustrates typical parameters for an HPLC method developed for the analysis of various penicillins. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-High-Performance Liquid Chromatography (UHPLC-MS)

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has become the preferred method for the quantitative analysis of drugs in biological matrices due to its high specificity, sensitivity, and throughput. nih.gov This technique is particularly advantageous for analyzing prodrugs like this compound and their active metabolites. colab.wsnih.gov Ultra-High-Performance Liquid Chromatography (UHPLC), which uses smaller particle size columns, offers even faster analysis times and improved resolution. mdpi.com

In a study developing an LC-MS/MS method for pivmecillinam (B1664848) (another prodrug of mecillinam) and mecillinam, a protein precipitation step was followed by separation on an UltimateXB-C18 column. colab.wsnih.gov The use of multiple reaction monitoring (MRM) in positive ion mode allowed for specific detection and quantification. colab.wsnih.gov The transitions monitored were m/z 440.2→167.1 for pivmecillinam and m/z 326.1→167.1 for mecillinam. colab.wsnih.gov The method demonstrated good linearity over a wide concentration range and acceptable precision and accuracy. colab.wsnih.gov

The development of UHPLC-MS/MS methods allows for the simultaneous quantification of multiple antibiotics, which is beneficial for therapeutic drug monitoring and pharmacokinetic studies. mdpi.comnih.govunito.it These methods are validated according to international guidelines to ensure their reliability for clinical and research applications. mdpi.comunito.it

Table 2: Performance Characteristics of a Validated LC-MS/MS Method for Pivmecillinam and Mecillinam

ParameterPivmecillinamMecillinam
Linearity Range (ng/mL) 0.0500–12.010.0–15,000
Intraday Precision (%RSD) < 5.5%< 5.5%
Interday Precision (%RSD) < 6.1%< 6.1%
Accuracy -8.1% to 13.0%-8.1% to 13.0%

This table summarizes the performance of a validated LC-MS/MS method for the quantification of pivmecillinam and mecillinam in human plasma. colab.wsnih.gov

Sample Preparation Strategies for Complex Biological Matrices in Research

Effective sample preparation is crucial for removing interferences from complex biological matrices like plasma, serum, and urine, thereby improving the accuracy and sensitivity of chromatographic analyses. tandfonline.comnih.govbioanalysis-zone.com Common strategies include protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE). tandfonline.comnih.govsigmaaldrich.com

Protein precipitation is a widely used technique for the rapid removal of proteins from plasma or serum samples. axispharm.comresearchgate.netthermofisher.com This can be achieved using organic solvents like acetonitrile (B52724) or acids such as trichloroacetic acid (TCA). sigmaaldrich.comthermofisher.com For instance, in the LC-MS/MS analysis of pivmecillinam and mecillinam, protein precipitation with acetonitrile was employed. colab.wsnih.gov

Solid-phase extraction (SPE) is another common technique that provides cleaner extracts compared to protein precipitation. nih.gov For the analysis of seven penicillin antibiotics in bovine plasma, SPE on Lichrolut RP-18 cartridges was used, resulting in mean recoveries ranging from 85.7% to 113.5%. nih.gov

The choice of sample preparation method depends on the analyte's properties, the biological matrix, and the analytical technique used. tandfonline.comunite.edu.mk For example, a study on antimicrobial drugs in milk utilized an SPE clean-up step after an initial extraction and protein precipitation to ensure a clean sample for LC-MS/MS analysis. unite.edu.mk

Spectroscopic and Structural Elucidation Methods for this compound and Metabolites (for research purposes)

Spectroscopic techniques are indispensable for the structural elucidation of new chemical entities and their metabolites. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools used for this purpose in this compound research.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed chemical structure of molecules in solution. nih.govspringernature.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide a wealth of information about the connectivity and spatial arrangement of atoms within a molecule. nih.govcore.ac.uk

Proton NMR (¹H NMR) is particularly useful for identifying the number and environment of protons in a molecule. slideshare.net For this compound, the ¹H NMR spectrum would reveal characteristic signals for the different protons in the molecule, such as those on the β-lactam ring, the thiazolidine (B150603) ring, and the ester side chain. googleapis.com The chemical shifts (δ) and coupling constants (J) of these signals provide crucial information for structural assignment. core.ac.uk Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. nih.gov

Advanced 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the complete connectivity of the molecule. core.ac.uk

Mass Spectrometry for Metabolite Identification

Mass spectrometry (MS) is a key technique for identifying drug metabolites, which is a critical step in drug discovery and development. ijpras.comlcms.cz High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, facilitating the determination of the elemental composition of metabolites. ijpras.com

The process of metabolite identification often involves comparing the mass spectra of the parent drug with those found in biological samples after administration. ewadirect.comewadirect.com Common metabolic transformations include hydrolysis, oxidation, and conjugation. In the case of this compound, it is an ester prodrug that is rapidly hydrolyzed in the body to release the active drug, mecillinam. ncats.io

Tandem mass spectrometry (MS/MS) is used to fragment ions, and the resulting fragmentation pattern provides structural information about the metabolite. europa.eu By analyzing the fragmentation of the parent drug and its metabolites, researchers can pinpoint the site of metabolic modification. diva-portal.org Modern approaches often combine HRMS with sophisticated data mining tools to automatically detect and identify potential metabolites in complex biological samples. ijpras.comlcms.cz Isotope labeling strategies can also be employed to track and identify metabolites with greater certainty. ewadirect.combiorxiv.org

X-ray Crystallography of Mecillinam-PBP Complexes

X-ray crystallography has been a pivotal technique in elucidating the structural basis of antibiotic action, including the interaction between β-lactam antibiotics and their targets, the penicillin-binding proteins (PBPs). In the context of this compound, which is a prodrug that is hydrolyzed to the active form mecillinam, crystallographic studies have primarily focused on understanding how mecillinam interacts with its specific target, PBP2, a key enzyme in the bacterial cell elongation machinery.

Furthermore, crystallographic studies of PBP2 in complex with other molecules, such as MreC, have revealed significant conformational changes in PBP2 upon binding to its partners in the elongasome. researchgate.net These studies suggest a dynamic regulation of PBP2 activity, which can be modulated by its interaction with other proteins. The binding of MreC, for instance, is thought to switch PBP2 to an "on state." researchgate.net Understanding these conformational states is crucial for a complete picture of how mecillinam binding inhibits P.

Microbiological Assays for Research Applications

A variety of microbiological assays are employed in research settings to characterize the activity of this compound and its active form, mecillinam. These assays are fundamental for determining its spectrum of activity, potency, and bactericidal or bacteriostatic effects.

Agar (B569324) Dilution and Broth Microdilution Susceptibility Testing Methods

The determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial susceptibility testing. For mecillinam, the agar dilution method is considered the reference standard by both the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI). researchgate.netresearchgate.netpnas.orgfortunejournals.comnih.gov In this method, varying concentrations of mecillinam are incorporated into agar plates, which are then inoculated with a standardized bacterial suspension. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth after a defined incubation period.

Conversely, broth microdilution is generally not recommended for determining mecillinam susceptibility. researchgate.net This is due to issues with the stability of mecillinam in broth over the incubation period and potential for trailing endpoints, which can complicate the interpretation of results. nih.gov

MIC breakpoints for mecillinam have been established by EUCAST and CLSI for various members of the Enterobacterales family, particularly for uncomplicated urinary tract infections (uUTIs). These breakpoints are used to categorize isolates as susceptible, intermediate, or resistant.

Table 1: EUCAST and CLSI MIC Breakpoints for Mecillinam against Enterobacterales (uUTI)

OrganismEUCAST (mg/L)CLSI (mg/L)
Escherichia coli≤8 (S), >8 (R)≤8 (S), 16 (I), ≥32 (R)
Klebsiella spp.≤8 (S), >8 (R)-
Proteus mirabilis≤8 (S), >8 (R)-
Citrobacter spp.≤8 (S), >8 (R)-
Enterobacter spp.≤8 (S), >8 (R)-

S = Susceptible, I = Intermediate, R = Resistant. Data sourced from researchgate.netpnas.orgdiva-portal.org.

Time-Kill and Growth Curve Assays

Time-kill assays, also known as time-kill curve studies, are dynamic methods used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time. In these assays, a standardized inoculum of bacteria is exposed to a specific concentration of the antibiotic (often a multiple of the MIC), and the number of viable cells (Colony Forming Units per milliliter, CFU/mL) is determined at various time points.

Biofilm Susceptibility Assays

Bacterial biofilms present a significant challenge in antimicrobial therapy due to their inherent resistance to antibiotics. Specific assays have been developed to evaluate the efficacy of antimicrobial agents against bacteria growing within a biofilm matrix.

A common method involves growing biofilms on a solid surface, such as catheter disks or the wells of a microtiter plate. mdpi.com For example, a method described for studying the effect of antibiotics on established E. coli biofilms involves incubating catheter disks with a bacterial suspension to allow for biofilm formation. mdpi.com These disks are then washed and exposed to the antibiotic in a broth medium. The efficacy of the antibiotic is determined by measuring the reduction in viable bacterial counts (CFU/cm²) on the disks over time. In one such study, amdinocillin (mecillinam) was shown to decrease viable counts in an established E. coli biofilm. mdpi.com

Other methods for assessing biofilm susceptibility include the use of the Calgary Biofilm Device, which allows for the simultaneous testing of multiple antibiotic concentrations against biofilms. More advanced techniques like confocal laser scanning microscopy can be used to visualize the effects of antibiotics on the biofilm structure and cell viability in situ. The minimum biofilm inhibitory concentration (MBIC) and the minimum biofilm eradication concentration (MBEC) are key parameters determined from these assays, representing the concentrations required to inhibit biofilm formation and to kill the bacteria within a pre-formed biofilm, respectively.

Computational Modeling and Bioinformatics in Mecillinam Research

Computational approaches, including molecular modeling and bioinformatics, have become indispensable tools in modern drug discovery and research. In the study of mecillinam, these methods provide valuable insights into its mechanism of action, resistance, and potential for synergistic interactions.

Molecular Docking and Dynamics Simulations of Drug-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as an antibiotic) when bound to a second molecule (a receptor, such as a protein target) to form a stable complex. In mecillinam research, docking simulations are used to model the interaction between mecillinam and its target, PBP2.

Molecular dynamics (MD) simulations build upon the static pictures provided by molecular docking. MD simulations use the principles of classical mechanics to simulate the movements of atoms and molecules over time. This allows researchers to study the dynamic behavior of the drug-target complex, providing insights into its stability, conformational changes, and the thermodynamics of binding. For example, MD simulations have been used to study the binding of other β-lactams to PBPs, revealing the dynamic nature of the protein-ligand interactions and the role of solvent molecules. While specific MD simulation studies focused solely on the mecillinam-PBP2 complex are not extensively reported in the provided context, the application of this technique is a logical and powerful extension of docking studies to further refine the understanding of their interaction.

Predictive Modeling of Resistance Development

The rise of antimicrobial resistance necessitates innovative approaches to forecast its emergence and spread. Predictive modeling, utilizing computational algorithms and machine learning, has become a important area of research for understanding and anticipating resistance to various antibiotics. frontiersin.orgnih.govbiorxiv.org These models often integrate diverse datasets, including genomic data, clinical records, and antibiotic usage patterns, to identify factors that drive resistance and to predict the likelihood of a specific pathogen being resistant to a particular drug. mdpi.combsmiab.org

While machine learning models like Random Forests, Gradient Boosting, and Neural Networks have been successfully applied to predict resistance for a range of antibiotics and pathogens, specific predictive models for the development of resistance to this compound and its active form, mecillinam, are not extensively documented in the current scientific literature. mdpi.comnih.govplos.org General models for β-lactam resistance exist, and these could potentially be adapted or trained with specific data for mecillinam. biorxiv.org For instance, a two-stage machine learning pipeline, M2D2, has been used to identify synergistic interactions between drugs, and it successfully predicted a synergistic relationship between fasudil (B1672074) and mecillinam. mdpi.com This demonstrates the potential of computational models to investigate aspects of mecillinam's activity. However, models focused specifically on predicting the de novo evolution of mecillinam resistance are still an emerging area.

The development of such a model would likely involve integrating data on mutations known to confer mecillinam resistance with clinical data on patient outcomes and antibiotic exposure. nih.govmdpi.com Given the unique mechanism of action of mecillinam, targeting Penicillin-Binding Protein 2 (PBP2), a dedicated predictive model could provide valuable insights into its long-term efficacy and inform stewardship strategies.

Omics Data Analysis (Genomics, Proteomics) in Resistance Mechanisms

Genomics

Genomic analysis has been instrumental in elucidating the genetic basis of resistance to mecillinam. Through whole-genome sequencing (WGS) of resistant bacterial isolates, researchers have identified a variety of genes and specific mutations that contribute to the resistance phenotype. Unlike many other β-lactams, resistance to mecillinam is often not mediated by β-lactamase enzymes but rather through chromosomal mutations. mdpi.com

Studies on Escherichia coli have revealed that mutations in a surprisingly large number of genes—over 40—can lead to mecillinam resistance in laboratory settings. mdpi.com However, in clinical isolates, a more limited set of mutations is typically found, suggesting a fitness cost associated with many laboratory-selected resistance mutations. mdpi.com The most frequently identified mutations in clinical E. coli isolates are loss-of-function mutations in the cysB gene. mdpi.commdpi.com The cysB gene is a transcriptional regulator of the cysteine biosynthesis pathway.

Other genes implicated in mecillinam resistance include those involved in cell division and envelope synthesis, such as mrdA (which encodes PBP2, the direct target of mecillinam), and genes involved in signal transduction and stress responses, like spoT and relA. mdpi.com WGS has been used to compare clinical and laboratory-evolved mutants, revealing different evolutionary pathways to resistance. mdpi.com For example, a study investigating multidrug-resistant Shigella species used WGS to confirm the absence of known mecillinam resistance mutations, like those in cysB, suggesting continued susceptibility in those isolates. nih.govnih.gov

Below is a table summarizing key genes that have been identified through genomic studies as being involved in mecillinam resistance.

GeneFunctionEffect of Mutation on Mecillinam ResistanceReference
cysBTranscriptional activator of cysteine biosynthesisLoss-of-function mutations are the most common cause of clinical resistance in E. coli. frontiersin.orgmdpi.commdpi.com
mrdA (pbpA)Encodes Penicillin-Binding Protein 2 (PBP2), the target of mecillinamMutations can alter the target site, reducing mecillinam binding and conferring resistance, though often with a fitness cost. mdpi.commdpi.com
spoTRegulates the stringent response (Guanosine pentaphosphate/tetraphosphate metabolism)Mutations can lead to resistance, likely by altering cellular stress responses. mdpi.com
relARegulates the stringent responseMutations contribute to resistance, similar to spoT. mdpi.com
mreCCell shape-determining proteinDominant negative alleles can confer resistance.
lpoBOuter membrane lipoprotein, activator of PBP1BUpregulation is associated with resistance in cysB mutants. bsmiab.org

Proteomics

Proteomic analyses, which investigate the entire protein complement of a cell, have provided further insights into the functional consequences of the genetic mutations observed in mecillinam-resistant bacteria. By comparing the protein expression profiles of resistant and susceptible strains, researchers can identify changes in cellular pathways that contribute to the resistance phenotype.

A key proteomic finding in mecillinam resistance, particularly in cysB mutants of E. coli, is the significant upregulation of Penicillin-Binding Protein 1B (PBP1B) and its activator, the outer membrane lipoprotein LpoB. bsmiab.org This upregulation is thought to be a compensatory mechanism. When mecillinam inhibits PBP2, the increased levels of the PBP1B-LpoB complex can take over essential peptidoglycan synthesis functions, allowing the cell to survive. bsmiab.org This finding provides a direct molecular explanation for how mutations in a metabolic regulator like cysB can lead to antibiotic resistance.

Proteomic studies have also shown that the resistance conferred by cysB mutations can be reversed by the addition of reducing agents like cysteine to the growth medium. bsmiab.org This is accompanied by the normalization of PBP1B and LpoB protein levels, confirming their central role in this resistance mechanism. bsmiab.org A study on laboratory-isolated mecillinam-resistant E. coli mutants compared their global protein expression levels to the parent strain, providing a dataset to further explore the diverse mechanisms of resistance. mdpi.com

The table below details proteins whose expression levels are significantly altered in mecillinam-resistant bacteria.

ProteinGeneChange in Expression in Resistant StrainsProposed Role in ResistanceReference
Penicillin-Binding Protein 1B (PBP1B)mrcBUpregulatedCompensates for the inhibition of PBP2 by mecillinam, allowing for continued peptidoglycan synthesis. bsmiab.org
Lipoprotein B (LpoB)lpoBUpregulatedActivates PBP1B, thus its upregulation contributes to the compensatory mechanism. bsmiab.org
FtsZftsZUpregulatedA key cell division protein; its overexpression has been shown to overcome the essentiality of PBP2. bsmiab.org

Future Research Directions and Translational Perspectives

Development of Novel Bacmecillinam Derivatives to Counter Resistance

The continued efficacy of this compound hinges on overcoming emerging resistance. While clinical resistance to mecillinam (B1665348) has remained relatively low, resistance can be readily selected for in laboratory settings. nih.gov Resistance mechanisms often involve mutations in a wide array of genes, including mrdA (encoding PBP2) and cysB (a regulator of cysteine biosynthesis), or the production of β-lactamase enzymes. nih.govresearchgate.net Future research should focus on developing novel derivatives of mecillinam that can bypass these resistance strategies.

Key research objectives include:

Structural Modifications: Altering the 6-β-amidinopenicillanic acid core to reduce susceptibility to hydrolysis by β-lactamases, particularly extended-spectrum β-lactamases (ESBLs). nih.govnih.gov

Enhanced PBP2 Binding: Designing derivatives with increased affinity and inhibitory activity against mutated forms of PBP2.

Bypassing Efflux Pumps: Modifying the molecule to be a poor substrate for bacterial efflux pumps, which can contribute to resistance.

Reducing Fitness Costs: Creating derivatives that are effective against resistant mutants without allowing for compensatory mutations that restore bacterial fitness, a factor that currently helps limit the spread of resistant strains.

Research ObjectiveTarget Resistance MechanismDesired Property of Novel Derivative
Overcome Enzymatic Degradation Hydrolysis by β-lactamases (e.g., TEM-1, ESBLs)Increased steric hindrance near the β-lactam ring to block enzyme access.
Maintain Target Affinity Mutations in mrdA gene altering PBP2 structureFlexible side chains to accommodate changes in the PBP2 binding site.
Bypass Regulatory Resistance Mutations in cysB or stress response genes (spoT, rcs)Activity independent of the cellular metabolic state (e.g., cysteine levels).
Evade Efflux Systems Overexpression of multidrug efflux pumpsPhysicochemical properties (e.g., size, charge) that prevent recognition by efflux transporters.

Exploration of New Combination Therapy Regimens

Combining this compound with other antimicrobial agents is a promising strategy to enhance its efficacy, broaden its spectrum of activity, and suppress the emergence of resistance. The synergy between mecillinam and other β-lactams or β-lactamase inhibitors has already shown potential.

Future research in this area should include:

β-Lactamase Inhibitor Combinations: A combination of mecillinam with amoxicillin/clavulanate has been shown to restore the susceptibility of E. coli strains that are resistant due to high-level expression of the TEM-1 β-lactamase. researchgate.net Further investigation into combinations with newer inhibitors like avibactam (B1665839) or vaborbactam (B611620) could target a wider range of β-lactamase-producing pathogens.

Dual β-Lactam Therapy: Early studies demonstrated that combining pivmecillinam (B1664848) (another mecillinam prodrug) with pivampicillin (B1678493) resulted in higher bacteriological cure rates in complicated urinary tract infections (UTIs) compared to pivmecillinam alone. nih.govnih.gov Exploring combinations with other PBP-targeting antibiotics could create synergistic effects by simultaneously blocking different stages of cell wall synthesis.

Non-β-Lactam Combinations: Investigating combinations with agents that have entirely different mechanisms of action, such as fosfomycin (B1673569) or aminoglycosides, could prevent the selection of resistant mutants and prove effective against multidrug-resistant organisms. nih.gov

Combination PartnerRationaleObserved/Potential Outcome
Amoxicillin/Clavulanate Clavulanate inhibits β-lactamases that degrade mecillinam.Restores susceptibility in mecillinam-resistant, TEM-1-producing E. coli. researchgate.net
Pivampicillin Targets multiple Penicillin-Binding Proteins (PBPs).Increased bacteriological eradication in complicated UTIs. nih.govnih.gov
Avibactam/Vaborbactam Inhibition of a broader spectrum of β-lactamases, including ESBLs and carbapenemases.Potential to expand activity against highly resistant Enterobacterales.
Fosfomycin Inhibits an early stage of cell wall synthesis (MurA enzyme).Potential for synergy and reduced resistance development against multidrug-resistant uropathogens. nih.gov

Mechanistic Studies on Host-Pathogen-Drug Interactions

A deeper understanding of the complex interplay between this compound, the host environment, and the infecting pathogen is essential for optimizing its use. Mecillinam's efficacy is not determined solely by its direct interaction with PBP2 but is also influenced by the physiological state of the bacteria and the specific conditions of the infection site.

Future mechanistic studies should focus on:

The Role of the Host Milieu: Research has shown that mecillinam resistance conferred by cysB mutations in E. coli may not be expressed in urine, as the cysteine present in this host environment appears to revert the bacteria to a susceptible state. This highlights the need to understand how the chemical and nutritional composition of the infection site (e.g., the bladder) affects antibiotic activity and resistance expression.

Bacterial Stress Responses: The induction of bacterial stress responses, such as the stringent response and the Rcs envelope stress pathway, is known to confer mecillinam resistance. nih.gov Elucidating how these pathways are triggered during infection and how they interact with the host immune system could reveal new targets for host-directed therapies that enhance this compound's efficacy.

Impact on Virulence and Biofilm Formation: Investigating how sub-inhibitory concentrations of this compound affect bacterial virulence factors, quorum sensing, and the ability to form biofilms is crucial, as these factors are critical for the establishment and persistence of infections.

Area of StudyKey InteractionResearch Question
Host Environment Urine composition (e.g., cysteine levels) and bacterial phenotype.How do variations in patient urine chemistry affect the clinical efficacy of this compound against strains with cysB mutations?
Bacterial Physiology Induction of the Rcs envelope stress response upon drug exposure.Can the Rcs pathway be targeted to re-sensitize bacteria to mecillinam? nih.gov
Drug-Immune System Interface Effect of mecillinam-induced spherical cell formation on phagocytosis.Are the spherical bacterial cells induced by mecillinam more easily cleared by host immune cells like macrophages?
Persistence and Biofilms Impact of sub-lethal drug concentrations on bacterial communities.Does this compound treatment influence biofilm formation or dispersal in catheter-associated UTIs?

Advanced Preclinical Models for Efficacy and Resistance Studies

To better predict clinical outcomes and study the dynamics of resistance evolution, research must move beyond standard laboratory media and simple in vitro tests. The development and use of advanced preclinical models that more accurately mimic human infections are paramount.

Future directions in preclinical modeling include:

Host-Specific In Vitro Models: Utilizing models that simulate the human bladder environment, including the use of artificial or human urine, to assess mecillinam's activity. This is critical for obtaining clinically relevant susceptibility data, especially for mutants whose resistance is environment-dependent.

Animal Models for Resistant Pathogens: The murine UTI model has been used to demonstrate mecillinam's in vivo efficacy against multidrug-resistant E. coli, including ESBL and carbapenemase producers. nih.gov Expanding the use of this model is necessary to evaluate novel derivatives and combination therapies against a broader range of clinically relevant resistant strains.

Organ-on-a-Chip and 3D Cell Culture Models: Employing microfluidic "bladder-on-a-chip" models that co-culture human bladder epithelial cells with bacteria can provide deeper insights into host-pathogen-drug interactions, cytotoxicity, and the penetration of the drug into host tissues.

Hollow-Fiber Infection Models: Using these dynamic models to simulate human pharmacokinetic profiles can help optimize dosing regimens for this compound to maximize bacterial killing while minimizing the selection of resistant subpopulations.

Preclinical ModelApplication for this compound ResearchPotential Insights
Murine UTI Model Efficacy testing of new derivatives and combinations against MDR pathogens.In vivo validation of bacteriological clearance and survival benefit. nih.gov
Artificial Urine Medium Susceptibility testing of resistance mutants (e.g., cysB mutants).More accurate prediction of clinical susceptibility compared to standard broth.
Bladder-on-a-Chip Study of drug interaction with host urothelial cells and bacterial invasion.Elucidation of host-cell response to treatment and bacterial persistence mechanisms.
Hollow-Fiber Model Simulation of human pharmacokinetics to refine dosing strategies.Determination of optimal dosing frequency and duration to prevent resistance emergence.

Integration of Artificial Intelligence and Machine Learning in this compound Research

Applications for this compound research include:

Generative AI for Derivative Design: Using generative AI models to design novel mecillinam derivatives from scratch. fiercebiotech.comasm.org These models can be trained on known chemical structures and their antibacterial activities to generate molecules with optimized properties, such as high potency against resistant targets, favorable drug-like characteristics, and synthetic tractability. marks-clerk.com

Predictive Modeling for Resistance: Developing ML algorithms to predict the likelihood of resistance emerging based on bacterial genomic data. This could help in identifying strains that are likely to fail treatment and could guide the development of diagnostics.

Optimizing Combination Therapies: Employing AI to screen vast numbers of potential drug combinations in silico to identify synergistic interactions between this compound and other antibiotics, prioritizing the most promising pairs for laboratory testing.

Genome-Wide Association Studies (GWAS): Using ML to analyze the genomes of thousands of clinical isolates to identify novel genes or mutations associated with mecillinam resistance, expanding our understanding beyond currently known mechanisms.

AI/ML ApplicationSpecific Goal for this compoundExpected Outcome
Generative Chemistry Design novel mecillinam derivatives that evade known resistance mechanisms.A library of virtual compounds with high predicted activity and synthesizability. fiercebiotech.com
Resistance Prediction Analyze bacterial genomes to predict mecillinam MICs.A diagnostic tool to guide personalized therapy and antibiotic stewardship.
Synergy Screening Identify optimal combination therapies from a large library of compounds.Prioritized list of drug combinations with the highest potential for synergistic activity.
Genomic Analysis Discover new genetic determinants of mecillinam resistance.Identification of novel resistance mechanisms and targets for future drug design.

Environmental and Ecological Research on this compound and Resistance Spread

The release of antibiotics into the environment through human and animal waste is a major driver of antimicrobial resistance. Unmetabolized drugs and their metabolites can exert selective pressure on environmental bacteria, promoting the maintenance and spread of resistance genes.

Key research areas include:

Environmental Fate and Degradation: Quantifying the persistence of this compound and its active form, mecillinam, in wastewater, surface water, and soil. Studies indicate mecillinam is readily biodegradable, but its environmental concentrations and the activity of its degradation products need further study. researchgate.net

Ecotoxicology: Assessing the impact of environmental concentrations of mecillinam on microbial ecosystems, such as those in wastewater treatment plants and agricultural soils. Research has shown high toxicity to certain cyanobacteria, which could have broader ecological implications. researchgate.net

Selective Pressure for Resistance: Determining the minimal selective concentrations (MSCs) for mecillinam in different environmental matrices. Understanding these thresholds is crucial for assessing the risk that low-level environmental contamination will drive the evolution of resistance.

The Environmental Resistome: Investigating whether the use of this compound contributes to the environmental reservoir of resistance genes that could potentially be transferred to human pathogens.

Research AreaFocus of StudySignificance
Environmental Fate Biodegradability and persistence of mecillinam in soil and aquatic environments.Determines the potential for long-term environmental exposure and selective pressure. researchgate.net
Ecotoxicology Impact on non-target environmental microorganisms (e.g., algae, cyanobacteria).Assesses the risk to ecosystem health and function. researchgate.net
Resistance Selection Measuring the minimal concentrations of mecillinam that select for resistant bacteria.Informs environmental risk assessments and wastewater treatment standards.
Resistome Analysis Tracking the prevalence of mecillinam resistance genes in environmental samples.Evaluates the contribution of this compound use to the broader problem of antimicrobial resistance.

Q & A

Basic Research Questions

Q. What are the primary mechanisms of action of Bacmecillinam against Gram-negative bacteria, and how can researchers validate these mechanisms experimentally?

  • Methodology : Use β-lactamase inhibition assays to assess enzymatic activity in the presence of this compound. Combine this with time-kill curve analyses to quantify bactericidal effects. Validate via comparative studies with other β-lactam antibiotics, ensuring controls for efflux pump activity (e.g., using efflux inhibitors like PAβN) .
  • Experimental Design : Include MIC (Minimum Inhibitory Concentration) testing across bacterial strains (e.g., E. coli, Klebsiella spp.) and measure post-antibiotic effects (PAEs). Reference standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) .

Q. What in vitro models are recommended for assessing the efficacy of this compound, and what parameters should be measured to ensure reproducibility?

  • Methodology : Employ static (e.g., broth microdilution) and dynamic (e.g., hollow-fiber infection models) systems. Measure parameters such as:

  • MIC/MBC (Minimum Bactericidal Concentration) ratios.
  • Pharmacokinetic-pharmacodynamic (PK/PD) indices (e.g., %T > MIC).
  • Biofilm disruption efficacy using confocal microscopy .
    • Data Validation : Replicate experiments across ≥3 independent trials, reporting mean ± SD. Use ANOVA for inter-group comparisons .

Advanced Research Questions

Q. How can genomic sequencing resolve contradictions in this compound efficacy data across bacterial strains with similar phenotypic resistance profiles?

  • Methodology : Perform whole-genome sequencing (WGS) on discrepant isolates to identify mutations in penicillin-binding proteins (PBPs) or β-lactamase genes (ampC, blaTEM). Correlate findings with phenotypic susceptibility testing and molecular docking simulations to map drug-target interactions .
  • Data Analysis : Use bioinformatics tools (e.g., CARD, ResFinder) to annotate resistance genes. Apply logistic regression to assess mutation-drug response associations .

Q. What advanced PK/PD models are suitable for optimizing this compound dosing regimens in immunocompromised populations?

  • Methodology : Develop mechanism-based models integrating:

  • Population pharmacokinetics (PopPK) from serum/urine samples.
  • Monte Carlo simulations to predict target attainment rates.
  • Covariate analysis (e.g., renal function, albumin levels) .
    • Validation : Compare model predictions with clinical outcomes in retrospective cohorts. Use Akaike Information Criterion (AIC) for model selection .

Data Contradiction and Reproducibility

Q. How should researchers address conflicting reports on this compound’s synergy with β-lactamase inhibitors?

  • Methodology : Conduct checkerboard assays to calculate Fractional Inhibitory Concentration (FIC) indices. Validate synergy using isobolograms and in vivo murine infection models. Control for inhibitor stability (e.g., clavulanic acid degradation) .
  • Statistical Approach : Apply Bliss independence or Loewe additivity models to quantify interactions. Report 95% confidence intervals for FIC values .

Q. What meta-analysis frameworks can reconcile variability in this compound clinical trial outcomes?

  • Methodology : Perform systematic reviews using PRISMA guidelines. Extract data on primary endpoints (e.g., clinical cure rates, microbiological eradication) and assess heterogeneity via I² statistics. Use random-effects models to pool odds ratios .
  • Bias Mitigation : Evaluate publication bias with funnel plots and Egger’s test. Stratify analysis by study design (e.g., RCTs vs. observational) .

Tables for Methodological Reference

Parameter Recommended Assay Key Outputs Reference
MIC DeterminationBroth microdilutionMIC50/MIC90, resistance breakpoints
β-Lactamase InhibitionNitrocefin hydrolysis assayIC50, enzyme kinetics (Km/Vmax)
PK/PD ModelingNon-linear mixed-effects (NLME)AUC/MIC ratios, probability of target attainment

Key Considerations

  • Ethical Compliance : Obtain IRB approval for studies involving human-derived isolates or clinical data .
  • Data Transparency : Share raw datasets and analysis code via repositories like Zenodo or Figshare .
  • Limitations : Acknowledge batch-to-batch variability in drug formulations and use internal standards for HPLC-based pharmacokinetic assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bacmecillinam
Reactant of Route 2
Reactant of Route 2
Bacmecillinam

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.